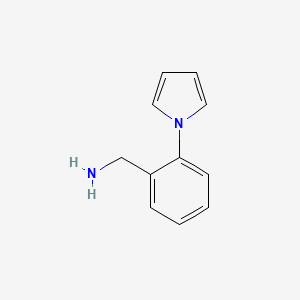

2-(1-Pyrrolyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-pyrrol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDYBXDAGIQWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959925 | |

| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39116-24-0, 39243-88-4 | |

| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Pyrrolyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(1-Pyrrolyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Pyrrolyl)benzylamine is a heterocyclic aromatic amine that incorporates both a pyrrole and a benzylamine moiety. This unique structural combination suggests a potential for diverse chemical reactivity and biological activity, making it a compound of interest for researchers in medicinal chemistry and drug discovery. The pyrrole ring is a common scaffold in numerous biologically active natural products and synthetic drugs, known to exhibit a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. Similarly, the benzylamine structure is present in various bioactive molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside experimental protocols for related compounds and a discussion of its potential biological significance.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Additionally, computed properties provide valuable predictions for its behavior.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | PubChem[1] |

| CAS Number | 39116-24-0 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₁H₁₂N₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 172.23 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | Solid (predicted) | Sigma-Aldrich[3] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely published. However, by analyzing data from structurally similar compounds, we can predict the key features of its ¹H NMR, ¹³C NMR, and IR spectra.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 4H | Aromatic protons (phenyl ring) |

| ~6.8 | t | 2H | Pyrrole protons (α-H) |

| ~6.2 | t | 2H | Pyrrole protons (β-H) |

| ~3.8 | s | 2H | Methylene protons (-CH₂-) |

| ~1.6 | br s | 2H | Amine protons (-NH₂) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~140 | Quaternary carbon (phenyl, C-N) |

| ~138 | Quaternary carbon (phenyl, C-CH₂) |

| ~127-130 | Aromatic carbons (phenyl CH) |

| ~121 | Pyrrole carbons (α-C) |

| ~110 | Pyrrole carbons (β-C) |

| ~45 | Methylene carbon (-CH₂) |

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 | N-H stretch (amine) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-2950 | C-H stretch (aliphatic) |

| 1580-1620 | C=C stretch (aromatic) |

| 1450-1500 | C-N stretch |

| 700-800 | C-H bend (aromatic) |

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be inferred from methods used for analogous compounds. A potential approach would involve the reduction of the corresponding nitrile or the amination of a benzyl halide.

For illustrative purposes, a detailed experimental protocol for the synthesis of a structurally related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, is provided below. This highlights common techniques and reagents used in the manipulation of benzylamine and pyrrole moieties.[4]

Synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid [4]

-

Materials: 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), DIPEA (N,N-Diisopropylethylamine), Benzylamine, Dichloromethane (DCM), Methanol (MeOH).

-

Procedure:

-

A solution of 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (100 mg, 0.54 mmol), TBTU (346.77 mg, 1.08 mmol), and DIPEA (23 µL, 0.13 mmol) in DCM (10 mL) is stirred at room temperature for 15 minutes.

-

Benzylamine (71 µL, 0.65 mmol) is then added to the mixture.

-

The reaction mixture is stirred for 5 minutes in a microwave reactor (2.45 GHz, 200 W) at 30 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a DCM:MeOH (9:1) solvent system.

-

Upon completion, the product is purified by column chromatography using a DCM:MeOH (9:1) mixture as the eluent, followed by preparative high-performance liquid chromatography (HPLC).

-

Below is a generalized workflow for the synthesis and purification of such derivatives.

Potential Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been reported. However, the known pharmacological profiles of pyrrole and benzylamine derivatives allow for the formulation of hypotheses regarding its potential therapeutic applications.

Pyrrole-containing compounds are known to exhibit a broad spectrum of biological activities, including:

-

Anticancer: Some pyrrole derivatives act as inhibitors of protein kinases or disrupt microtubule polymerization.

-

Antimicrobial: The pyrrole scaffold is found in several natural and synthetic antibacterial and antifungal agents.

-

Anti-inflammatory: Certain pyrrole compounds have been shown to inhibit inflammatory pathways.

Given these precedents, it is plausible that this compound could interact with various cellular targets. A hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related pathway.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrrole-containing compound with anti-inflammatory properties.

Conclusion

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. While comprehensive experimental data for this specific molecule is currently sparse, analysis of related compounds provides a solid foundation for predicting its chemical properties and guiding future research. The synthesis of this compound is likely achievable through established organic chemistry methodologies. Its structural motifs suggest a potential for biological activity, particularly in the areas of oncology, infectious diseases, and inflammation. Further experimental studies are warranted to fully elucidate the chemical, physical, and pharmacological properties of this compound and to explore its potential as a lead compound for novel therapeutics.

References

An In-depth Technical Guide to 2-(1-Pyrrolyl)benzylamine

This technical guide provides a comprehensive overview of 2-(1-Pyrrolyl)benzylamine, including its chemical identity, properties, and available data for researchers, scientists, and drug development professionals.

Chemical Identity

This compound is a chemical compound with the molecular formula C₁₁H₁₂N₂.[1][2] Its chemical structure consists of a benzylamine core where the phenyl ring is substituted at the ortho position with a pyrrolyl group.

IUPAC Name: (2-pyrrol-1-ylphenyl)methanamine[1]

Synonyms:

-

2-(1H-pyrrol-1-yl)benzenemethanamine[1]

-

Benzenemethanamine, 2-(1H-pyrrol-1-yl)-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 172.23 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| InChI | InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H,9,12H2 | PubChem[1] |

| InChIKey | BNDYBXDAGIQWOB-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C(C(=C1)CN)N2C=CC=C2 | PubChem[1] |

| EC Number | 674-330-4 | PubChem[1] |

| DSSTox Substance ID | DTXSID20959925 | PubChem[1] |

Experimental Protocols

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the different identifiers for this compound and a generalized workflow for its characterization.

Caption: Relationship between common name, IUPAC name, and synonyms.

Caption: A general experimental workflow for compound characterization.

References

Technical Whitepaper: 2-(1-Pyrrolyl)benzylamine (CAS 39116-24-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(1-Pyrrolyl)benzylamine (CAS Number: 39116-24-0), a heterocyclic amine incorporating both a pyrrole and a benzylamine moiety. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information from established chemical principles, data on analogous structures, and general knowledge of the constituent functional groups. The content herein covers physicochemical properties, a proposed synthetic route based on the Paal-Knorr synthesis, and a discussion of potential biological activities extrapolated from related compounds. This whitepaper aims to serve as a foundational resource for researchers interested in the evaluation and potential application of this molecule in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models and data from chemical suppliers, with experimental data being sparse. The available information is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39116-24-0 | N/A |

| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |

| Molecular Weight | 172.23 g/mol | PubChem[1] |

| IUPAC Name | (2-(1H-pyrrol-1-yl)phenyl)methanamine | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)CN)N2C=CC=C2 | PubChem[1] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| XLogP3 | 2.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Source |

| Mass Spectrum (GC-MS) | Major fragments observed at m/z: 172 (M+), 155, 144, 117, 91 | PubChem[1] |

| ¹H NMR | No experimental data found. Predicted shifts would show aromatic protons for the benzene and pyrrole rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons. | N/A |

| ¹³C NMR | No experimental data found. Predicted spectrum would show distinct signals for the aromatic carbons of both rings and the benzylic carbon. | N/A |

| Infrared (IR) | No experimental data found. Expected characteristic peaks would include N-H stretching for the primary amine, C-H stretching for aromatic and aliphatic protons, and C=C stretching for the aromatic rings. | N/A |

Synthesis Methodology

The most probable and widely applicable method for the synthesis of N-substituted pyrroles, such as this compound, is the Paal-Knorr synthesis.[2][3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Proposed Synthetic Pathway: Paal-Knorr Pyrrole Synthesis

The synthesis of this compound would likely proceed via the reaction of 2-aminobenzylamine with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, which serves as a precursor to succinaldehyde.

General Experimental Protocol (Paal-Knorr Synthesis)

The following is a generalized experimental protocol based on established Paal-Knorr synthesis procedures.[2] Optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary for this specific substrate.

Materials:

-

2-Aminobenzylamine

-

2,5-Dimethoxytetrahydrofuran

-

Anhydrous ethanol or acetic acid (solvent)

-

Glacial acetic acid or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a solution of 2-aminobenzylamine (1.0 equivalent) in the chosen solvent, add 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents).

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the pyrrole and benzylamine moieties are present in numerous biologically active compounds. This suggests that the target compound could exhibit a range of pharmacological effects.

General Biological Activities of Pyrrole Derivatives

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including:

-

Anticancer: Pyrrole-containing compounds have been shown to inhibit various cancer cell lines through mechanisms such as tubulin polymerization inhibition and kinase inhibition.

-

Antimicrobial: Many natural and synthetic pyrroles possess antibacterial and antifungal properties.

-

Anti-inflammatory: Certain pyrrole derivatives act as inhibitors of enzymes like cyclooxygenase (COX).

General Biological Activities of Benzylamine Derivatives

Benzylamine and its derivatives are also known to have diverse biological effects, including:

-

Enzyme Inhibition: Benzylamine is a substrate for monoamine oxidase (MAO), and its derivatives can act as inhibitors of various enzymes.

-

Antimicrobial Activity: Some benzylamine-containing compounds have shown efficacy against bacteria and fungi.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrrole derivatives as kinase inhibitors, a hypothetical mechanism of action for this compound could involve the inhibition of a protein kinase signaling pathway, which is often dysregulated in diseases like cancer.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is currently limited, this technical guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of the potential biological activities based on its constituent pharmacophores. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile in various in vitro and in vivo models. This will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.

References

- 1. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction - Arabian Journal of Chemistry [arabjchem.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Pyrrole synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Molecular Structure of 2-(1-Pyrrolyl)benzylamine

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 2-(1-Pyrrolyl)benzylamine, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

This compound is a chemical compound featuring a benzylamine core with a pyrrole ring substituent at the ortho position of the phenyl group. This structure offers a unique scaffold for further chemical modifications and investigations into its biological activity.

Below is a summary of its key identifiers and computed physicochemical properties.

Table 1: Molecular Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value | Source |

| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | [1] |

| CAS Number | 39116-24-0 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂N₂ | [1][2][3][5] |

| Molecular Weight | 172.23 g/mol | [1][2][5] |

| Canonical SMILES | C1=CC=C(C(=C1)CN)N2C=CC=C2 | [1] |

| InChI Key | BNDYBXDAGIQWOB-UHFFFAOYSA-N | [1][5] |

| Appearance | Solid | [5] |

| Monoisotopic Mass | 172.100048391 Da | [1] |

digraph "2_1_Pyrrolyl_benzylamine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, len=1.5, color="#5F6368"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Pyrrole ring N7 [label="N", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"];

// Benzylamine group C12 [label="C"]; N13 [label="N", fontcolor="#EA4335"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"]; H17 [label="H"];

// Edges for benzene ring C1 -- C2 [style=bold]; C2 -- C3; C3 -- C4 [style=bold]; C4 -- C5; C5 -- C6 [style=bold]; C6 -- C1;

// Edges for pyrrole ring C8 -- C9 [style=bold]; C9 -- C10; C10 -- C11 [style=bold]; C11 -- N7; N7 -- C8;

// Connection between rings C6 -- N7;

// Connection for benzylamine group C1 -- C12; C12 -- N13; N13 -- H14; N13 -- H15; C12 -- H16; C12 -- H17;

// Add implicit hydrogens for clarity on aromatic rings H_C2 [label="H"]; H_C3 [label="H"]; H_C4 [label="H"]; H_C5 [label="H"]; H_C8 [label="H"]; H_C9 [label="H"]; H_C10 [label="H"]; H_C11 [label="H"];

C2 -- H_C2; C3 -- H_C3; C4 -- H_C4; C5 -- H_C5; C8 -- H_C8; C9 -- H_C9; C10 -- H_C10; C11 -- H_C11; }

Caption: 2D Molecular Structure of this compound.

Spectroscopic Data

Table 2: GC-MS Spectral Data for this compound

| m/z | Intensity |

| 100 | Major Peak |

| 155 | |

| 154 | |

| 104 |

Source: PubChem CID 707327[1]

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a method for a structurally related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, has been described and can serve as a reference for synthetic strategies involving the coupling of a pyrrole derivative with benzylamine.[6][7]

Experimental Protocol: Synthesis of a Benzylamine-Coupled Pyrrole Derivative

This protocol describes the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid via an amide coupling reaction.[6][7]

Materials:

-

2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid

-

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Benzylamine

-

DCM (Dichloromethane)

Procedure:

-

A solution of 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (0.54 mmol), TBTU (1.08 mmol), and DIPEA (0.13 mmol) in 10 mL of DCM is stirred at room temperature for 15 minutes.[6]

-

Benzylamine (0.65 mmol) is then added to the reaction mixture.[6]

-

The mixture is stirred for 5 minutes in a microwave reactor (2.45 GHz, 200 W) at 30°C.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a DCM:MeOH (9:1) solvent system and high-performance liquid chromatography (HPLC).[6]

-

The final compound is purified by column chromatography and preparative RP-HPLC.[6]

Caption: General workflow for the synthesis of 2-(N-benzylpyrrolyl)-benzimidazoles.[8]

Potential Biological Activity and Therapeutic Relevance

Derivatives of pyrrole and benzylamine are known to exhibit a range of biological activities. Specifically, pyrrolone and N-benzyl pyrrolone derivatives have been reported to possess antifungal, antibacterial, and anti-inflammatory properties.[9] Furthermore, substituted benzimidazole derivatives, which can be synthesized from pyrrole precursors, have shown a wide array of biological activities including anticancer, antiulcer, antiviral, and anti-inflammatory effects.[8]

The structural motif of this compound, combining both a pyrrole and a benzylamine moiety, suggests potential for biological activity. Further investigation into its pharmacological profile is warranted.

Caption: Potential biological activities of molecules containing pyrrole and benzylamine scaffolds.[8][9]

Safety and Handling

This compound is classified with the following hazards:

-

Signal Word: Danger[5]

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[5]

It is intended for research use only and not for diagnostic or therapeutic use.[2][4] Appropriate personal protective equipment should be used when handling this compound.

This guide provides a foundational understanding of this compound. Further experimental studies are necessary to fully characterize its properties and potential applications.

References

- 1. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to 2-(1-Pyrrolyl)benzylamine: Molecular Formula and Weight

This technical guide provides a focused overview of the fundamental physicochemical properties of 2-(1-Pyrrolyl)benzylamine, a heterocyclic amine of interest in various research applications. The document is intended for researchers, scientists, and professionals in drug development who require precise data on this compound.

Physicochemical Data

The core quantitative data for this compound has been established through standard analytical methods and is summarized below. These identifiers are crucial for accurate experimental design, stoichiometric calculations, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |

| Molecular Weight | 172.23 g/mol | [1][2] |

| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | [1] |

| CAS Number | 39116-24-0 | [2] |

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound follows well-established and standardized experimental protocols.

-

Molecular Formula Determination: The empirical formula is typically determined using combustion analysis, where the mass percentages of carbon, hydrogen, and nitrogen are measured. The molecular formula is then confirmed by mass spectrometry, which provides the exact mass of the molecule, allowing for the differentiation between compounds with the same empirical formula.

-

Molecular Weight Determination: High-resolution mass spectrometry is the primary method for determining the precise molecular weight of a compound.[1] This technique measures the mass-to-charge ratio of ionized molecules, providing a highly accurate molecular mass that confirms the elemental composition.

Structural and Data Relationship

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key identifying data points.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(1-Pyrrolyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(1-Pyrrolyl)benzylamine is a chemical compound that incorporates a pyrrole ring attached to a benzylamine moiety. The pyrrole nucleus is a common scaffold in a variety of biologically active compounds, and benzylamine derivatives are also of significant interest in medicinal chemistry.[1] This unique combination of functional groups suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed summary of its chemical identifiers, physical and chemical properties, and a proposed methodology for its laboratory-scale synthesis and characterization.

Chemical and Physical Properties

The physical and chemical properties of a compound are crucial for its handling, formulation, and development as a potential therapeutic agent. The following tables summarize the available data for this compound.

Identifiers and Molecular Properties

This table provides fundamental identifiers and molecular properties of this compound.[2][3]

| Property | Value | Source |

| CAS Number | 39116-24-0 | [2][3] |

| Molecular Formula | C₁₁H₁₂N₂ | [2][3] |

| Molecular Weight | 172.23 g/mol | [2][3] |

| IUPAC Name | (2-(1H-pyrrol-1-yl)phenyl)methanamine | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)CN)N2C=CC=C2 | [2] |

| InChI Key | BNDYBXDAGIQWOB-UHFFFAOYSA-N | [2] |

Physicochemical Properties

This table summarizes the available experimental and computed physicochemical properties of this compound. It is important to note that experimental data for several key properties are not currently available in the cited literature.

| Property | Value | Type | Source |

| Melting Point | Data not available | Experimental | - |

| Boiling Point | Data not available | Experimental | - |

| Solubility | Data not available | Experimental | - |

| pKa (predicted) | 8.70 ± 0.10 | Predicted | [4] |

| LogP (predicted) | 1.2 | Predicted | [2] |

| Density (predicted) | 1.07 ± 0.1 g/cm³ | Predicted | [4] |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, this section provides a plausible, detailed methodology for its synthesis and characterization based on established chemical principles and procedures for analogous compounds.[5]

Proposed Synthesis of this compound

A potential synthetic route to this compound could involve the Clauson-Kaas reaction to form the pyrrole ring, followed by reduction of a nitrile or amide to the corresponding amine. A generalized workflow is presented below.

Workflow for the Synthesis of this compound

Caption: A proposed workflow for the synthesis and characterization of this compound.

Step-by-Step Protocol:

-

Synthesis of 2-(1-Pyrrolyl)benzonitrile:

-

In a round-bottom flask, dissolve 2-aminobenzonitrile in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(1-Pyrrolyl)benzonitrile.

-

-

Reduction to this compound:

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve the crude 2-(1-Pyrrolyl)benzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, again monitoring by TLC.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting slurry and wash the solid with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization Methods

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene and pyrrole rings, as well as a singlet for the benzylic CH₂ group and a broad singlet for the NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum should display the corresponding signals for all carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C stretching vibrations of the aromatic systems.

-

-

Mass Spectrometry (MS):

-

Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 172.23. Fragmentation patterns can provide further structural information.[2]

-

Signaling Pathways and Biological Activity

A thorough search of the scientific literature did not yield any studies on the specific biological activities of this compound or its involvement in any signaling pathways. While pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties, and have been investigated as inhibitors of various enzymes, no such data is available for the title compound.[1][6][7]

Consequently, the creation of a diagram for a signaling pathway, as requested, is not possible at this time. Further research into the biological effects of this compound is required to elucidate any potential mechanisms of action.

Logical Workflow for Biological Screening

Caption: A logical workflow for the initial biological screening of this compound.

Conclusion

This compound is a molecule of interest for medicinal chemistry due to its combination of a pyrrole ring and a benzylamine moiety. This guide has summarized the available chemical and physical data for this compound, highlighting the current lack of experimental data for several key properties. A plausible synthetic route and methods for its characterization have been proposed to facilitate further research. At present, there is no information on the biological activity or the involvement of this compound in any signaling pathways. Future studies are warranted to explore the pharmacological potential of this compound and to elucidate its mechanism of action.

References

- 1. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 2-(1-Pyrrolyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for 2-(1-Pyrrolyl)benzylamine. It is intended for informational purposes for a technical audience and should not be substituted for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted under the supervision of qualified professionals and in accordance with established safety protocols.

Introduction

This compound is a chemical compound containing a pyrrole ring and a benzylamine moiety. As with any novel or specialized chemical, a thorough understanding of its potential hazards is crucial for safe handling and use in research and development. This guide synthesizes the available data on the safety and hazards of this compound, drawing from publicly available information and general knowledge of related chemical classes, such as aromatic amines and pyrrole derivatives.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as reported in databases such as PubChem.[1] The compound is classified as having several hazardous properties, which are summarized in the tables below.

GHS Hazard Summary

The following table provides a summary of the GHS hazard classifications for this compound.[1]

| Hazard Class | Category | Signal Word |

| Acute Toxicity, Oral | 4 | Warning |

| Acute Toxicity, Dermal | 4 | Warning |

| Skin Corrosion/Irritation | 2 | Warning |

| Serious Eye Damage/Eye Irritation | 1 | Danger |

| Serious Eye Damage/Eye Irritation | 2 | Warning |

| Acute Toxicity, Inhalation | 4 | Warning |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning |

Hazard Statements and Precautionary Codes

The following table details the GHS hazard (H) statements and precautionary (P) statements associated with this compound.

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Profile

Aromatic Amines: This class of compounds is known for a range of adverse health effects.[2][3][4][5] Many aromatic amines are recognized as being carcinogenic and mutagenic.[2][3] They are often lipid-soluble, allowing for ready absorption through the skin.[2]

Pyrrole Derivatives: While the pyrrole ring is a common motif in many biologically important molecules, some pyrrole derivatives can exhibit toxicity.[6][7] The toxicological properties of pyrrole derivatives are highly dependent on the nature and position of their substituents.

Given the GHS classification of "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled," it is evident that this compound possesses acute toxicity through multiple routes of exposure.[1] The classification for serious eye damage indicates that the compound can cause significant injury to the eyes.[1]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following are examples of standardized protocols that would be used to assess the hazards identified by the GHS classification. These are provided for illustrative purposes to represent the methodologies that would be employed.

Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This protocol describes a non-animal test method for identifying skin irritants.

1. Principle: The test article is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is then measured to assess the level of cytotoxicity caused by the test article.

2. Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™) is used.

3. Procedure:

- Pre-incubation: The RhE tissues are pre-incubated in a sterile, defined culture medium.

- Application of Test Article: A sufficient amount of the test article (solid or liquid) is applied uniformly to the surface of the epidermis.

- Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.

- Rinsing: After incubation, the test article is thoroughly washed from the tissue surface.

- Post-incubation: The tissues are transferred to a fresh medium and incubated for a further period (e.g., 42 hours).

- Viability Assessment: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

4. Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the irritant potential of the test substance. A mean viability of ≤ 50% typically indicates a skin irritant.

Protocol for Serious Eye Damage/Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)

This protocol describes an in vitro method for identifying substances that can cause serious eye damage.

1. Principle: The test method uses isolated bovine corneas to assess the potential of a substance to induce corneal opacity and increased permeability.

2. Test System: Freshly isolated corneas from cattle.

3. Procedure:

- Corneal Mounting: The isolated corneas are mounted in a specialized holder.

- Application of Test Article: The test article is applied to the epithelial surface of the cornea.

- Incubation: The treated corneas are incubated for a defined period (e.g., 10 minutes or 4 hours, depending on the physical form of the substance).

- Rinsing: The test article is washed from the cornea.

- Measurement of Opacity: The opacity of the cornea is measured using an opacitometer.

- Measurement of Permeability: The permeability of the cornea is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea.

4. Data Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's potential for causing serious eye damage.

Visualization of Safety and Hazard Information

Hazard Identification and Classification Workflow

The following diagram illustrates the logical flow from the identification of a chemical to the assignment of GHS hazard classifications.

Caption: Workflow for GHS hazard identification and classification.

General Workflow for Chemical Safety Assessment

This diagram outlines a general workflow for assessing the safety of a chemical compound in a research and development setting.

Caption: A general workflow for chemical safety assessment in R&D.

Safe Handling and Emergency Procedures

Given the identified hazards, the following safe handling practices and emergency procedures are recommended.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal:

-

In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While comprehensive, substance-specific toxicological data for this compound is limited, the available GHS information and knowledge of its chemical class indicate that it should be handled with care. It is classified as harmful by ingestion, skin contact, and inhalation, and poses a significant risk of serious eye damage. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and ensure a safe working environment. As with any chemical, a thorough risk assessment should be conducted before use.

References

- 1. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. censwpa.org [censwpa.org]

- 4. Aromatic Amine Toxicity → Area → Sustainability [pollution.sustainability-directory.com]

- 5. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]

- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Availability and Synthetic Strategies for 2-(1-Pyrrolyl)benzylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and potential synthetic routes for 2-(1-Pyrrolyl)benzylamine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. This document is intended for scientists and professionals engaged in the design and synthesis of novel therapeutic agents.

Executive Summary

This compound (CAS No. 39116-24-0) is a niche chemical intermediate with potential applications as a scaffold or building block in the synthesis of biologically active molecules. While commercially available from a select number of suppliers, it is typically offered for research purposes only and may be produced on demand rather than being a stock chemical. This guide summarizes the available supplier information, proposes a viable synthetic protocol for laboratory-scale preparation, and outlines a logical workflow for its acquisition or synthesis.

Commercial Sourcing

This compound is available from several chemical suppliers, primarily catering to the research and development sector. The compound is generally not available in bulk quantities, and procurement often requires direct inquiry with the vendors for pricing and lead times.

A summary of known suppliers is provided in Table 1. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection of unique chemicals and may not perform extensive quality control analysis. Researchers are therefore advised to independently verify the identity and purity of the product upon receipt.

Table 1: Commercial Supplier Information for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology | 39116-24-0[1] | C₁₁H₁₂N₂[1] | 172.23[1] | For Research Use Only. Not for diagnostic or therapeutic use.[1] |

| Sigma-Aldrich | 39116-24-0 | C₁₁H₁₂N₂ | 172.23 | Provided "as-is"; buyer assumes responsibility for confirming identity and purity. Pricing and availability not publicly listed. |

| Amerigo Scientific | 39116-24-0 | C₁₁H₁₂N₂ | 172.23 | Inquire for academic pricing. |

| LabSolutions | 39116-24-0 | C₁₁H₁₂N₂ | 172.23 | Shelf life of 1095 days. |

Proposed Synthetic Routes

For researchers who require larger quantities or prefer to synthesize this compound in-house, two plausible synthetic strategies are proposed based on established chemical transformations.

Synthesis via Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction is a robust and widely used method for the preparation of N-substituted pyrroles.[2][3] This approach involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminobenzylamine (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Two-Step Synthesis from 2-(1-Pyrrolyl)benzonitrile

An alternative route involves the synthesis of the pyrrole ring followed by the reduction of a nitrile group to the desired benzylamine.

Step 1: Synthesis of 2-(1-Pyrrolyl)benzonitrile

This intermediate can be prepared via a Clauson-Kaas reaction between 2-aminobenzonitrile and 2,5-dimethoxytetrahydrofuran, following a similar protocol as described in section 3.1.

Step 2: Reduction of 2-(1-Pyrrolyl)benzonitrile

The nitrile group can be reduced to a primary amine using a variety of reducing agents.

Experimental Protocol (using Lithium Aluminum Hydride):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C and slowly add a solution of 2-(1-pyrrolyl)benzonitrile (1.0 eq) in anhydrous THF.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Purification: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Decision Workflow for Acquisition

The choice between purchasing and synthesizing this compound will depend on factors such as the required quantity, purity, and available resources. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Decision workflow for acquiring this compound.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively documented, the pyrrole nucleus is a prominent scaffold in numerous biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[4] The benzylamine moiety is also a common feature in many pharmaceuticals. The combination of these two pharmacophores in this compound makes it an attractive starting point for the synthesis of novel compound libraries for high-throughput screening.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a protein kinase, a common target in cancer therapy.

Caption: Hypothetical inhibition of a kinase signaling pathway.

This guide serves as a starting point for researchers interested in utilizing this compound in their research endeavors. Due diligence in verifying the quality of commercially sourced material and careful optimization of synthetic procedures are highly recommended.

References

Potential Research Areas for 2-(1-Pyrrolyl)benzylamine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines potential research avenues for the novel heterocyclic compound, 2-(1-Pyrrolyl)benzylamine. While specific biological data for this molecule is not yet available, its structural motifs—a pyrrole ring and a benzylamine moiety—are present in numerous compounds with significant pharmacological activities.[1][2][3] Drawing on data from structurally related molecules, this document proposes key areas for investigation, including potential anticancer, anti-inflammatory, and antimicrobial applications.[4][5][6] Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to facilitate further research and development.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Similarly, the benzylamine moiety is a key pharmacophore in a variety of therapeutic agents.[7][8] The combination of these two functionalities in this compound presents a unique chemical entity with considerable potential for drug discovery. This guide aims to provide a comprehensive overview of the prospective research areas for this compound, based on the established biological profiles of its constituent chemical motifs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | PubChem |

| Molecular Weight | 172.23 g/mol | PubChem |

| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | PubChem |

| CAS Number | 39116-24-0 | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| LogP (predicted) | 2.5 | - |

Proposed Synthesis of this compound

Two plausible synthetic routes for the preparation of this compound are proposed: Buchwald-Hartwig amination and reduction of a nitrile precursor.

Synthetic Route 1: Buchwald-Hartwig Amination

This approach involves the palladium-catalyzed cross-coupling of pyrrole with 2-bromobenzylamine. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10][11][12][13]

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

-

Reagents: Add 2-bromobenzylamine (1.0 equivalent) and pyrrole (1.1-1.2 equivalents).

-

Solvent: Add anhydrous toluene via syringe.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthetic Route 2: Reduction of 2-(1-pyrrolyl)benzonitrile

This alternative route involves the synthesis of the nitrile precursor, 2-(1-pyrrolyl)benzonitrile, followed by its reduction to the target benzylamine. The nitrile can be prepared via a copper-catalyzed coupling of 2-bromobenzonitrile and pyrrole. The subsequent reduction can be achieved using various reducing agents.[5][14][15][16][17]

-

Reaction Setup: In a round-bottom flask, combine 2-bromobenzonitrile (1.0 equivalent), pyrrole (1.2 equivalents), copper(I) iodide (10 mol%), and potassium carbonate (2.0 equivalents).

-

Solvent: Add dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture at 120-140 °C for 24-48 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

-

Reaction Setup: To a solution of 2-(1-pyrrolyl)benzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Work-up and Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography.

Potential Research Areas and Biological Evaluation

Based on the biological activities of related pyrrole and benzylamine derivatives, the following areas of research are proposed for this compound.

Anticancer Activity

Numerous pyrrole-containing compounds have demonstrated potent anticancer activity.[4][18][19][20][21] The cytotoxic potential of this compound could be evaluated against a panel of human cancer cell lines.

-

MTT Assay: To assess cell viability and proliferation.

-

Flow Cytometry: To analyze the cell cycle and apoptosis.

-

Western Blotting: To investigate the modulation of key signaling proteins involved in cancer progression.

A hypothetical signaling pathway that could be investigated is the PI3K-Akt-mTOR pathway, which is often dysregulated in cancer and is a target for some heterocyclic compounds.[20]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Table 2: Hypothetical IC₅₀ Values of this compound and Analogs against Cancer Cell Lines

| Compound | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) |

| This compound | TBD | TBD | TBD |

| Analog A (Pyrrole derivative) | 5.2 | 8.1 | 12.5 |

| Analog B (Benzylamine derivative) | 15.8 | 22.4 | 35.1 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |

Anti-inflammatory Activity

Pyrrole and benzylamine derivatives have also been reported to possess anti-inflammatory properties.[5][22][23][24][25] The potential anti-inflammatory effects of this compound could be investigated by assessing its ability to inhibit key inflammatory mediators.

-

COX-1/COX-2 Inhibition Assay: To determine the inhibitory effect on cyclooxygenase enzymes.

-

5-LOX Inhibition Assay: To assess the inhibition of 5-lipoxygenase.

-

Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of NO production.

Antimicrobial Activity

The pyrrole nucleus is a common feature in many antimicrobial agents.[26][27][28][29][30] The antimicrobial potential of this compound can be screened against a panel of pathogenic bacteria and fungi.

-

Disk Diffusion Assay: For preliminary screening of antimicrobial activity.

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC).

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 28-30 °C for 48-72 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Table 3: Hypothetical MIC Values of this compound and Analogs

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| This compound | TBD | TBD | TBD |

| Analog C (Pyrrole antibiotic) | 4 | 16 | 8 |

| Analog D (Benzylamine antifungal) | >64 | >64 | 2 |

| Ciprofloxacin (Control) | 1 | 0.5 | NA |

| Fluconazole (Control) | NA | NA | 4 |

Conclusion

This compound is a novel molecule with significant, yet unexplored, therapeutic potential. Based on the well-documented biological activities of its constituent pyrrole and benzylamine scaffolds, this guide proposes a focused research plan targeting its potential anticancer, anti-inflammatory, and antimicrobial properties. The detailed synthetic and biological evaluation protocols provided herein are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, paving the way for the discovery and development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. raijmr.com [raijmr.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 8. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 9. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 18. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. archives.ijper.org [archives.ijper.org]

- 22. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]

- 23. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 30. taylorfrancis.com [taylorfrancis.com]

The Biological Versatility of Pyrrole-Containing Compounds: A Technical Guide for Researchers

Introduction

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1] Its distinct electronic characteristics and adaptability for chemical modification have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1] Pyrrole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a subject of intense research in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the biological activities of various pyrrole-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to assist researchers, scientists, and drug development professionals.

Anticancer Activity

Pyrrole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action. These include the disruption of microtubule dynamics, inhibition of crucial signaling kinases, and the induction of apoptosis.[1][3]

Quantitative Anticancer Data

The cytotoxic and antiproliferative activities of various pyrrole-containing compounds have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Compound Class | Specific Derivative(s) | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Tubulin Polymerization Inhibitors | 3-aroyl-1-arylpyrroles (ARAPs) | Tubulin Polymerization | MCF-7 (Breast) | 0.016 - 0.060 | [4] |

| Pyrrole-indole hybrids | Tubulin Polymerization | T47D (Breast) | 2.4 | [5] | |

| Pyrrole-based carboxamides | Tubulin Polymerization | MDA-MB-231 (Breast) | <25 | [6] | |

| Kinase Inhibitors | Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | - | 0.0119 - 0.0136 | [7] |

| Pyrrolo[2,3-d]pyrimidines | EGFR | - | - | [1] | |

| Pyrrole indolin-2-ones | VEGFRs, PDGFRs | - | - | [8] | |

| Other Mechanisms | Isatin-pyrrole derivatives | Not specified | HepG2 (Liver) | 0.47 | [9] |

| Pyrrolo[2,3-d]pyrimidines | Apoptosis induction | A549 (Lung), PC-3 (Prostate) | 0.35 - 1.56 | [10] |

Key Signaling Pathways in Pyrrole-Mediated Anticancer Activity

Several signaling pathways are critically involved in the anticancer effects of pyrrole derivatives. Two prominent examples are the inhibition of receptor tyrosine kinases like VEGFR and EGFR, and the disruption of microtubule dynamics.

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of pyrrole-containing compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrrole-containing test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrole compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Pyrrole-containing test compound

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

96-well plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound, positive control, and negative control in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture: In a pre-chilled 96-well plate on ice, add the general tubulin buffer.

-

Compound Addition: Add the test compound, positive control, or negative control to the respective wells.

-

Tubulin Addition: Add the purified tubulin solution to each well.

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Initiate the polymerization by adding GTP to each well.

-

Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Pyrrole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[11] This makes them attractive scaffolds for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference(s) |

| Pyrrole-2-carboxamides | Various synthetic derivatives | S. aureus, E. coli | 1.05 - 12.01 | [11] |

| Pyrrolyl benzamides | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | M. tuberculosis | 3.125 | [11] |

| Phallusialides | Phallusialide A, B | MRSA, E. coli | 32 - 64 | [11] |

| Tetra-substituted pyrroles | Various synthetic derivatives | S. pneumoniae, B. subtilis, S. typhi, E. coli, P. aeruginosa | 5.0 - 33.8 | [11] |

| Pyrrole-based chalcones | Synthetic derivatives | C. albicans | 50 | [12] |

| Pyrrole sulfonamides | Synthetic derivatives | S. aureus, B. cereus | 4 - 256 | [13] |

Putative Mechanisms of Antimicrobial Action

The exact mechanisms of action for many antimicrobial pyrrole compounds are still under investigation. However, some have been shown to target essential cellular processes in microorganisms.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a pyrrole compound against a bacterial strain using the broth microdilution method.

Materials:

-

Bacterial strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Pyrrole-containing test compound

-

Sterile 96-well microtiter plates

-

Sterile multichannel pipette

-

Incubator

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from an 18-24 hour agar plate in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the pyrrole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 or 200 µL).

-

Controls:

-

Growth Control: A well containing only the broth medium and the bacterial inoculum.

-

Sterility Control: A well containing only the sterile broth medium.

-

Positive Control: A well containing a known effective antibiotic.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The growth can also be assessed by measuring the optical density (OD) at 600 nm.

Anti-inflammatory Activity

Certain pyrrole-containing compounds have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[14]

Quantitative Anti-inflammatory Data

The inhibitory activity of pyrrole derivatives against COX-1 and COX-2 is typically reported as IC50 values.

| Compound Class | Specific Derivative(s) | Target | IC50 (µM) | Reference(s) |

| Pyrrole Carboxylic Acids | Acetic acid derivatives (4g, 4h, 4k, 4l) | COX-1 & COX-2 | Potent, some greater than celecoxib | [15] |

| Pyrrole-cinnamate hybrids | Hybrid 5 | COX-2 | 0.55 | [14] |

| Hybrid 6 | COX-2 | 7.0 | [14] | |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Various derivatives | COX-1 & COX-2 | Similar to meloxicam | [16] |

COX-2 Signaling Pathway in Inflammation